4-Bromo-N-(4-bromophenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-(4-bromophenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Br2NO2S/c13-9-1-5-11(6-2-9)15-18(16,17)12-7-3-10(14)4-8-12/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUXDJFNEQYQTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Br2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Reagents
The preparation of 4-bromo-N-(4-bromophenyl)benzenesulfonamide follows a nucleophilic substitution mechanism. 4-Bromobenzenesulfonyl chloride reacts with 4-bromoaniline in the presence of a base, typically pyridine or triethylamine, to neutralize hydrochloric acid generated during the reaction. The sulfonyl chloride group acts as an electrophile, while the amine group of 4-bromoaniline serves as the nucleophile, forming the sulfonamide bond (Figure 1).
Step-by-Step Procedure
- Reagent Preparation : Dissolve 4-bromoaniline (1.0 molar equivalent) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.
- Base Addition : Introduce pyridine (1.2 equivalents) to scavenge HCl.
- Sulfonyl Chloride Addition : Slowly add 4-bromobenzenesulfonyl chloride (1.1 equivalents) dropwise to the mixture.
- Reflux : Heat the reaction mixture under reflux at 65–70°C for 6–8 hours.
- Workup : Evaporate the solvent under reduced pressure, triturate the residue with ice-cold water, and filter the precipitate.
- Purification : Recrystallize the crude product from ethanol to yield prismatic crystals.
Key Parameters :
- Solvent : THF ensures solubility of both reactants.
- Temperature : Reflux conditions accelerate reaction kinetics.
- Stoichiometry : Excess sulfonyl chloride minimizes unreacted amine.
Yield and Purity
The conventional method typically achieves yields of 65–75%. Purity is confirmed via melting point analysis (reported range: 199–201°C) and thin-layer chromatography (TLC) using silica gel plates.
Microwave-Assisted Synthesis
Advantages and Protocol
Microwave irradiation reduces reaction time from hours to minutes by enhancing molecular collisions. A modified procedure involves:
- Reagent Mixing : Combine 4-bromoaniline, 4-bromobenzenesulfonyl chloride, and pyridine in THF.
- Microwave Irradiation : Subject the mixture to microwave radiation at 100°C for 15–20 minutes.
- Workup and Purification : Follow steps identical to the conventional method.
Comparative Data :
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 6–8 hours | 15–20 minutes |
| Yield | 65–75% | 70–80% |
| Energy Efficiency | Low | High |
Microwave synthesis improves yield by 5–10% and reduces side reactions, making it preferable for scalable production.
Crystallization and Characterization
Recrystallization Techniques
Single crystals suitable for X-ray diffraction are obtained via slow evaporation of ethanolic solutions at room temperature. Ethanol’s moderate polarity facilitates gradual crystal growth, yielding well-defined prismatic structures.
Spectroscopic Characterization
Elemental Analysis
Experimental data aligns with theoretical values for C₁₂H₈Br₂NO₂S:
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
- Conventional Method : Suitable for small-scale synthesis but time-intensive.
- Microwave Method : Ideal for rapid, high-yield production but requires specialized equipment.
Environmental Considerations
Both methods use THF, a solvent with moderate environmental impact. Microwave synthesis reduces energy consumption, aligning with green chemistry principles.
Challenges and Optimization Strategies
Common Pitfalls
- Incomplete Reaction : Excess sulfonyl chloride or prolonged reflux mitigates unreacted amine.
- Low Crystallinity : Slow evaporation and ethanol recrystallization enhance crystal quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(4-bromophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfonamides.
Scientific Research Applications
4-Bromo-N-(4-bromophenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development and as a pharmacological tool.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(4-bromophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes. For example, it may inhibit enzymes involved in cell signaling pathways, thereby affecting cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
The table below highlights key structural differences between 4-bromo-N-(4-bromophenyl)benzenesulfonamide and related sulfonamides:
Key Observations:
- Halogen Interactions : Bromine substituents enhance halogen bonding (e.g., Br···Br in the parent compound vs. Br···O in nitro derivatives), which stabilizes crystal packing .
- Bioactivity: Introduction of electron-withdrawing groups (e.g., NO₂) correlates with antimicrobial activity, as seen in 4-bromo-N-(4-nitrophenyl)benzenesulfonamide . Replacing Br with F reduces bioactivity due to weaker halogen bonding .
- Functional Groups : Thiourea derivatives (e.g., Br-LED209) exhibit distinct biological roles, such as disrupting bacterial quorum sensing .
Hirshfeld Surface Analysis
Comparative Hirshfeld surface studies of halogenated sulfonamides reveal:
- 4-Bromo-N-(4-bromophenyl)benzenesulfonamide : Br···Br (12.1%) and H···H (34.2%) interactions dominate .
- 4-Bromo-N-(4-nitrophenyl)benzenesulfonamide : Br···O (8.7%) and O···H (19.5%) interactions are prominent due to nitro group participation .
- Fluoro Analogues : F···H interactions (15.3%) replace Br···Br contributions, reducing lattice stability .
Biological Activity
4-Bromo-N-(4-bromophenyl)benzenesulfonamide is an organic compound with significant potential in medicinal chemistry due to its biological activities. This compound, characterized by its dual bromine substitutions, presents unique chemical properties that can influence various biological mechanisms. This article explores its biological activity, including antimicrobial and anticancer properties, and discusses relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of 4-Bromo-N-(4-bromophenyl)benzenesulfonamide is C12H9Br2NO2S, with a molecular weight of 391.08 g/mol. The structure features a sulfonamide functional group, which is known for its biological significance.
The biological activity of 4-Bromo-N-(4-bromophenyl)benzenesulfonamide is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit enzymes involved in critical cellular processes, which can lead to altered cell growth and proliferation. For instance, it may affect signaling pathways that are crucial for cancer cell survival and proliferation.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 4-Bromo-N-(4-bromophenyl)benzenesulfonamide, particularly against drug-resistant strains of Mycobacterium abscessus. Research indicates that this compound exhibits strong activity against multidrug-resistant strains, making it a candidate for further development as an antimicrobial agent .
Case Study: Antimycobacterial Activity
In a study focused on novel benzenesulfonamide derivatives, 4-Bromo-N-(4-bromophenyl)benzenesulfonamide was evaluated alongside other compounds for its efficacy against M. abscessus. The results demonstrated that this compound showed promising antimycobacterial activity compared to established antibiotics, suggesting its potential role in treating infections caused by resistant strains .
Anticancer Potential
The anticancer properties of sulfonamide derivatives have been widely studied, and 4-Bromo-N-(4-bromophenyl)benzenesulfonamide is no exception. Its mechanism involves the inhibition of specific enzymes that are overexpressed in cancer cells. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancerous tissues .
Research Findings
- In vitro studies : Various in vitro assays have demonstrated that compounds similar to 4-Bromo-N-(4-bromophenyl)benzenesulfonamide can inhibit the growth of cancer cell lines, including breast and prostate cancer cells.
- Toxicity Assessments : While exhibiting significant biological activity, toxicity studies indicate that some derivatives may have acceptable safety profiles at therapeutic doses .
Comparison with Similar Compounds
To understand the unique properties of 4-Bromo-N-(4-bromophenyl)benzenesulfonamide, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 3-Bromo-N-(3-fluorophenyl)benzenesulfonamide | Contains fluorine instead of bromine | Moderate antibacterial activity |
| 4-Bromobenzenesulfonyl chloride | Precursor for synthesis | Limited direct biological activity |
| 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide | Similar structure with fluorine | Enhanced antimicrobial effects |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-Bromo-N-(4-bromophenyl)benzenesulfonamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A standard approach involves reacting 4-bromobenzenesulfonyl chloride with 4-bromoaniline under basic conditions (e.g., pyridine or triethylamine) to facilitate deprotonation and sulfonamide bond formation . Solvent choice (e.g., dichloromethane vs. THF) significantly impacts reaction kinetics, with polar aprotic solvents favoring higher yields. Post-synthesis purification via recrystallization or column chromatography is critical to remove unreacted brominated intermediates, which can interfere with downstream applications .
Q. How can X-ray crystallography and spectroscopic techniques validate the molecular structure of 4-Bromo-N-(4-bromophenyl)benzenesulfonamide?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming bond lengths, angles, and supramolecular interactions. For this compound, SC-XRD revealed a dihedral angle of 85.6° between the two benzene rings, with Br atoms at the para positions stabilizing the conformation via weak intermolecular halogen bonds . Complementary techniques like H/C NMR and FT-IR are used to verify functional groups: sulfonamide N–H stretching (~3250 cm) and S=O asymmetric vibrations (~1350 cm) are key IR markers .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : The compound exhibits limited solubility in water but dissolves readily in DMSO and DMF due to its hydrophobic aromatic rings and polar sulfonamide group. Stability tests (TGA/DSC) show decomposition above 220°C, making it suitable for high-temperature reactions. However, in acidic media (pH < 3), hydrolysis of the sulfonamide group may occur, necessitating neutral or mildly basic conditions for long-term storage .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reactivity and optimize synthetic pathways for derivatives of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can map electrostatic potential surfaces, identifying reactive sites for electrophilic substitution. For example, the sulfonamide nitrogen’s lone pair and bromine’s σ-hole are prime targets for cross-coupling reactions (e.g., Suzuki-Miyaura). Computational screening of leaving groups (Br vs. Cl) can also predict reaction rates and regioselectivity, reducing experimental trial-and-error .
Q. What strategies resolve contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity) observed in studies involving this compound?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer ionic strength, cell line variability). A systematic approach includes:
- Dose-response profiling : Determine IC values across multiple concentrations to distinguish specific inhibition from nonspecific toxicity.
- Off-target screening : Use kinase panels or proteome-wide assays to identify unintended interactions.
- Structural analogs : Compare activity of derivatives (e.g., replacing Br with Cl) to isolate pharmacophoric features .
Q. How do crystal packing and intermolecular forces influence the compound’s solid-state reactivity and co-crystallization potential?
- Methodological Answer : The crystal lattice, stabilized by C–H···O and Br···Br interactions, creates channels that can host guest molecules (e.g., solvents or APIs). Co-crystallization with carboxylic acids (e.g., succinic acid) enhances solubility without covalent modification. Powder X-ray diffraction (PXRD) and Hirshfeld surface analysis quantify these interactions, guiding the design of host-guest systems for drug delivery .
Q. What experimental design principles minimize byproduct formation during halogen-exchange reactions involving this compound?
- Methodological Answer : Halogen exchange (e.g., Br to I) requires careful control of:
- Catalyst selection : CuI/1,10-phenanthroline systems reduce undesired homocoupling.
- Temperature gradients : Stepwise heating (80°C → 120°C) prevents thermal degradation of sensitive intermediates.
- Stoichiometry : Excess iodide source (e.g., NaI) drives equilibrium toward product formation. Post-reaction HPLC-MS monitors byproducts like dibenzofurans, which form via Ullmann coupling under excessive heating .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
